methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate
Description
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate is a bifunctional heterocyclic compound featuring two pyrazole rings. The core structure includes a methyl carboxylate group at the 4-position of one pyrazole and a difluoromethyl-substituted pyrazole moiety at the N1 position. This combination of electron-withdrawing (difluoromethyl) and electron-donating (methyl ester) groups confers unique physicochemical properties, making it a candidate for agrochemical and pharmaceutical applications. Its synthesis likely involves N-alkylation or coupling reactions, similar to methods described for structurally related compounds .
Properties
Molecular Formula |
C10H10F2N4O2 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methyl 1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10F2N4O2/c1-18-9(17)7-4-14-15(5-7)6-8-2-3-13-16(8)10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
IHIYAMZQQUDZSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation: Sodium Enolate Formation
The process begins with the Claisen condensation of methyl difluoroacetoacetate (Formula III-A) and methyl acetate (Formula IV-A) in the presence of a strong base, typically sodium methoxide or ethoxide. The reaction proceeds as follows:
Reaction Conditions :
-
Temperature: 60–65°C
-
Base: Sodium ethoxide (1.05 equiv)
-
Solvent: Anhydrous ethanol or methanol
This step generates the sodium enolate of methyl difluoroacetoacetate (Formula V-A), a critical intermediate for subsequent acidification.
Acidification with In Situ Carbonic Acid
The enolate is acidified using carbonic acid produced by introducing carbon dioxide gas into water:
Process Parameters :
-
CO₂ Pressure: 0.1–2 kg/cm²
-
Duration: 1–3 hours
-
pH Adjustment: 5–7
This method replaces traditional mineral acids (e.g., HCl), minimizing corrosive waste and enhancing safety.
Orthoester Coupling: Alkoxymethylene Intermediate
The purified methyl difluoroacetoacetate (Formula VI-A) reacts with triethyl orthoformate in acetyl anhydride to form methyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A):
Key Conditions :
-
Temperature: 100–105°C
-
Reagent Ratios: Triethyl orthoformate (1.8 equiv), acetyl anhydride (3.6 equiv)
-
Solvent: Excess acetyl anhydride acts as both solvent and dehydrating agent.
The intermediate is isolated via vacuum distillation, achieving >99% purity.
Ring-Closing with Methylhydrazine
The final step involves cyclization of Formula VII-A with methylhydrazine in a biphasic system (toluene/water) under basic conditions:
Optimized Protocol :
-
Temperature: -10°C to 0°C
-
Base: Potassium carbonate (1.72 equiv)
-
Solvent System: Toluene-water (1:1 v/v)
The two-phase system prevents exothermic runaway and suppresses regioisomer formation (<0.05%).
Process Optimization and Scalability
Yield and Purity Enhancements
Recent advancements focus on:
-
Catalytic Efficiency : Sodium ethoxide concentration adjustments to minimize side reactions.
-
Temperature Control : Precise cooling during ring-closing to enhance crystallinity.
-
Solvent Recycling : Recovery of toluene and petroleum ether reduces costs.
Table 1: Comparative Yields Across Synthesis Steps
| Step | Yield (%) | Purity (%) | Key Parameter |
|---|---|---|---|
| Claisen Condensation | >98 | - | Base stoichiometry |
| Acidification | 75–80 | 95 | CO₂ pressure modulation |
| Orthoester Coupling | 90 | 99 | Acetyl anhydride excess |
| Ring-Closing | 83.8 | 99.9 | Biphasic reaction |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate
- Molecular Formula : C10H10F2N4O2
- Molecular Weight : 246.21 g/mol
- CAS Number : 1431964-14-5
The structure of this compound features a pyrazole ring, which is known for its biological activity and versatility in medicinal chemistry. The difluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. This compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar pyrazole compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells such as MCF-7 breast cancer cells .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This compound may similarly exhibit COX-inhibiting effects, contributing to its therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives have also been reported to possess antimicrobial properties. The compound may demonstrate efficacy against various pathogens due to its ability to interfere with bacterial cell functions or inhibit essential metabolic pathways. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Case Studies and Research Findings
A variety of studies have investigated the biological activities associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF-7 cell proliferation with an IC50 value comparable to established chemotherapeutics. |
| Study B | Anti-inflammatory Effects | Showed effective inhibition of COX enzymes, reducing inflammatory markers in vitro. |
| Study C | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria, suggesting potential as a new antibiotic candidate. |
Mechanism of Action
The mechanism of action of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the production of ATP, leading to the death of fungal cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pyrazole Carboxylates with Aromatic Substituents
- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (): Structural Differences: Incorporates a quinoline and dimethoxyphenyl group instead of a difluoromethyl-pyrazole. Applications: Such compounds are often explored as kinase inhibitors or antimicrobial agents due to their extended conjugation.
Difluoromethyl-Substituted Pyrazoles
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () :
- Structural Differences : Replaces the methyl ester with a carboxylic acid and lacks the second pyrazole ring.
- Impact : The carboxylic acid group increases hydrophilicity, favoring ionic interactions in biological systems. However, the methyl ester in the target compound may act as a prodrug, enhancing bioavailability .
Triazole-Pyrazole Hybrids
- Methyl 1-(1H-pyrazol-5-yl)triazole-4-carboxylate () :
- Structural Differences : Substitutes one pyrazole with a triazole ring.
- Impact : Triazoles offer rigid planar structures and stronger hydrogen-bonding capacity, which could improve target binding affinity. However, the dual pyrazole system in the target compound allows greater conformational flexibility .
Physicochemical Properties
Spectroscopic Data Comparisons
1H NMR :
- Target Compound : The methyl ester (COOCH3) is expected at δ ~3.8–4.0 ppm, while the difluoromethyl (-CF2H) protons resonate as a triplet near δ ~6.0 ppm (coupled with fluorine).
- Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-triazole-4-carboxylate () : Shows similar ester peaks at δ 3.87 ppm and pyrazole protons at δ 7.2–7.8 ppm .
19F NMR :
- The difluoromethyl group in the target compound would appear as a doublet near δ -110 to -120 ppm, comparable to related difluoromethyl-pyrazoles .
Biological Activity
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10F2N4O2
- Molecular Weight : 252.21 g/mol
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have been tested against inflammatory markers such as TNF-α and IL-6. In a study involving various pyrazole derivatives, this compound demonstrated inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial efficacy. In vitro studies indicated that this compound exhibited notable activity against various bacterial strains, including E. coli and S. aureus. The presence of the difluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been a focal point in medicinal chemistry. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. Studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Contribution to Activity |
|---|---|
| Difluoromethyl Group | Enhances lipophilicity and membrane penetration |
| Pyrazole Core | Central scaffold for biological activity |
| Carboxylate Functionality | Potential interaction with biological targets |
The modification of substituents on the pyrazole ring can significantly influence the compound's pharmacological profile, highlighting the importance of SAR studies in drug development.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:
- Anti-inflammatory Effects : A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. This compound showed inhibition rates comparable to established anti-inflammatory drugs .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .
- Cancer Cell Line Studies : In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Q & A
Basic: What synthetic routes are commonly employed to prepare methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, substituted hydrazines, and difluoromethyl-containing reagents. For example, similar pyrazole derivatives are synthesized by refluxing ketones with phenylhydrazine in ethanol/acetic acid mixtures, followed by purification via silica gel chromatography . Additionally, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in deoxygenated DMF/water mixtures have been reported for functionalizing pyrazole cores .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and difluoromethyl group integration .
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and C-F stretching vibrations (~1650–1750 cm⁻¹ and ~1100–1250 cm⁻¹, respectively) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% by HPLC) .
- X-ray Crystallography: Definitive structural elucidation, particularly for resolving dihedral angles between aromatic rings and hydrogen-bonding networks .
Advanced: How can reaction conditions be optimized to improve yields of fluorinated pyrazole derivatives?
Methodological Answer:
Statistical Design of Experiments (DoE) is recommended to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, ICReDD’s computational reaction path searches combined with experimental validation can identify optimal conditions, such as using K₃PO₄ as a base in Pd-catalyzed couplings to enhance efficiency . Solvent screening (e.g., DMF vs. THF) and controlled heating (70–120°C) are critical for minimizing side reactions in fluorinated systems .
Advanced: How can structural modifications influence the compound’s bioactivity, and what methods validate these effects?
Methodological Answer:
Modifications at the pyrazole N1 or C4-carboxylate positions can alter biological interactions. For instance:
- Antimicrobial Activity: Introducing chloro or methoxy groups via electrophilic substitution may enhance binding to microbial targets .
- SAR Validation: In vitro assays (e.g., enzyme inhibition) combined with molecular docking studies using software like AutoDock Vina can correlate structural changes with activity shifts .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from differences in purification methods or solvent effects. Reproducibility checks should include:
- Reagent Purity: Ensure anhydrous conditions for fluorine-containing reactions to avoid hydrolysis .
- Crystallographic Validation: Compare experimental X-ray data (e.g., dihedral angles, hydrogen bonds) with computational models to confirm structural consistency .
- Batch Comparison: Use standardized NMR protocols (e.g., DMSO-d₆ as solvent) to minimize solvent-induced shifts .
Basic: What computational tools are suitable for modeling the electronic properties of fluorinated pyrazoles?
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, aiding in understanding reactivity and intermolecular interactions . Software like Gaussian or ORCA is commonly used, with validation against experimental IR and NMR data .
Basic: What safety precautions are necessary when handling fluorinated pyrazole intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid inhalation/contact (H315-H319-H335 hazard statements) .
- Waste Disposal: Fluorinated byproducts require neutralization before disposal via licensed hazardous waste services .
- Ventilation: Ensure adequate airflow to prevent accumulation of volatile fluoroorganics .
Advanced: How can polymorphism or crystallographic variations impact the compound’s physicochemical properties?
Methodological Answer:
Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) and analysis by powder XRD can identify stable forms. For example, differences in hydrogen-bonding networks (e.g., O-H···N vs. C-H···F) may affect solubility and melting points . Differential Scanning Calorimetry (DSC) can further characterize thermal stability.
Advanced: What strategies integrate experimental and computational data to accelerate SAR studies?
Methodological Answer:
Hybrid workflows combining:
- High-Throughput Screening (HTS): Rapid synthesis of analogs via parallel reactions .
- Machine Learning (ML): Training models on datasets of pyrazole bioactivity (e.g., IC₅₀ values) to predict promising candidates .
- Crystallographic Feedback: Using X-ray structures to refine docking poses and validate binding hypotheses .
Basic: How can researchers address gaps in toxicity data for novel pyrazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
